![molecular formula C12H9N3O B1497786 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 91493-94-6](/img/structure/B1497786.png)

2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Übersicht

Beschreibung

“2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . This compound is used in various applications and research .

Synthesis Analysis

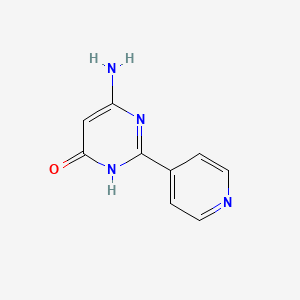

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12H9N3O . The InChI code for this compound is provided in the source .

Physical And Chemical Properties Analysis

It should be stored at a temperature of 2-8°C . The physical form of this compound is not specified in the sources .

Wissenschaftliche Forschungsanwendungen

Kinase-Hemmung

Diese Verbindung wurde als potenzieller Mehrfach-Kinase-Inhibitor identifiziert. Kinasen sind Enzyme, die eine entscheidende Rolle in Signalwegen innerhalb von Zellen spielen. Durch die Hemmung dieser Enzyme kann 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol zur Unterbrechung der Proliferation von Krebszellen eingesetzt werden .

Apoptose-Induktion

Forschungen haben gezeigt, dass Derivate dieser Verbindung als Apoptose-Induktoren wirken können. Apoptose ist der Prozess des programmierten Zelltods, und die Induktion dieses Prozesses in Krebszellen ist eine vielversprechende Strategie zur Krebsbehandlung .

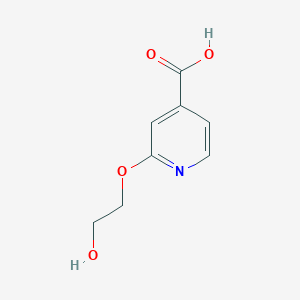

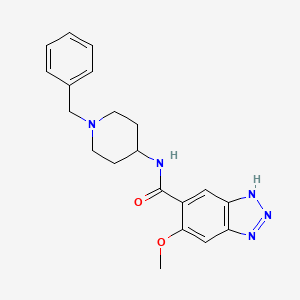

Pharmazeutisches Zwischenprodukt

Die Verbindung dient als Zwischenprodukt in der pharmazeutischen Synthese. Sie kann zur Herstellung komplexerer Moleküle verwendet werden, die potenzielle therapeutische Anwendungen haben .

Regiochemische Sonden

Methylierte Derivate von 7-Deazahypoxanthinen, die aus dieser Verbindung synthetisiert werden können, werden als regiochemische Sonden der Xanthinoxidase verwendet. Diese Anwendung ist bedeutsam im Studium von Stoffwechselwegen .

Biologische Materialforschung

Als biochemisches Reagenz kann diese Verbindung in der Life-Science-Forschung im Zusammenhang mit organischen Verbindungen und biologischen Materialien verwendet werden .

Hemmung des NF-κB-Signalwegs

Es wurde als Inhibitor der NF-κB-induzierenden Kinase (NIK) identifiziert. Der NF-κB-Signalweg ist an Entzündungsreaktionen beteiligt, und seine Hemmung ist vorteilhaft bei der Behandlung von Erkrankungen wie Psoriasis .

Krebstherapie

Aufgrund ihrer Rolle bei der Kinase-Hemmung und Apoptose-Induktion wird diese Verbindung für ihre Verwendung bei der Entwicklung von Antikrebstherapeutika untersucht. Ihre Fähigkeit, mehrere Kinasen anzusprechen, macht sie zu einem wertvollen Kandidaten für die Krebsbehandlung .

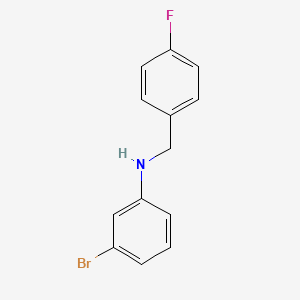

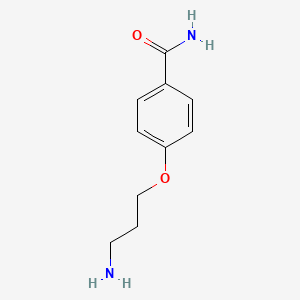

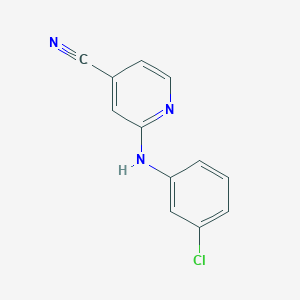

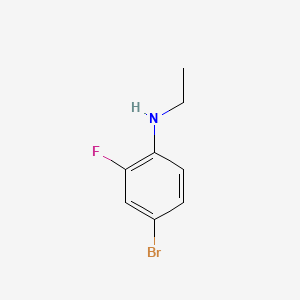

Steigerung der Potenz und Selektivität in TKIs

Die Addition von Halogenatomen zur Struktur von Tyrosinkinase-Inhibitoren (TKIs), die von dieser Verbindung abgeleitet sind, kann ihre Potenz und Selektivität verbessern. Diese strukturelle Modifikation kann zu verbesserten therapeutischen Wirkungen führen .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .

Mode of Action

It’s suggested that different substitutions on the phenyl ring can affect the compound’s interaction with its target .

Biochemical Pathways

Related compounds have been shown to affect various cellular processes, including proinflammatory cytokine and chemokine gene expression .

Pharmacokinetics

Similar compounds have been noted for their drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .

Result of Action

Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .

Biochemische Analyse

Biochemical Properties

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell survival and proliferation . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

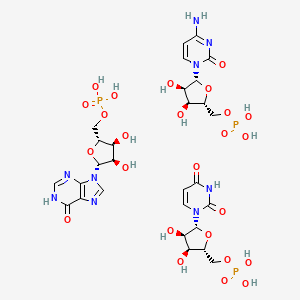

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with its target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its function and effectiveness.

Eigenschaften

IUPAC Name |

2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCXXFFNKMCXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609063 | |

| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91493-94-6 | |

| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.